3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethylidene)-8-azabicyclo[321]octane hydrochloride is a bicyclic compound with a unique structure that includes a cyclopropylmethylidene group and an azabicyclo[321]octane core
Mechanism of Action
Target of Action
The primary target of 3-(Cyclopropylmethylidene)-8-azabicyclo[32It’s known that 2-azabicyclo[321]octanes, a similar class of compounds, are nitrogen-containing heterocycles with significant potential in the field of drug discovery . Their unique structure makes them a challenging scaffold to acquire .
Mode of Action
The specific mode of action of 3-(Cyclopropylmethylidene)-8-azabicyclo[32It’s known that the 2-azabicyclo[321]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest due to its synthetic and pharmacological potential .
Biochemical Pathways
The biochemical pathways affected by 3-(Cyclopropylmethylidene)-8-azabicyclo[32The 2-azabicyclo[321]octane system has been applied as a key synthetic intermediate in several total syntheses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(Cyclopropylmethylidene)-8-azabicyclo[32It’s known that the compound is used as a laboratory chemical and in the synthesis of substances .
Result of Action
The molecular and cellular effects of 3-(Cyclopropylmethylidene)-8-azabicyclo[32It’s known that the 2-azabicyclo[321]octane system has significant potential in the field of drug discovery .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(Cyclopropylmethylidene)-8-azabicyclo[32It’s known that the compound is used as a laboratory chemical and in the synthesis of substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing a cyclopropylmethylidene group and an azabicyclo[3.2.1]octane framework. The reaction conditions often involve the use of catalysts, such as gold(I) complexes, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethylidene group or the azabicyclo[3.2.1]octane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
8-oxabicyclo[3.2.1]octane: Shares a similar bicyclic core but lacks the cyclopropylmethylidene group.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring structure.
Uniqueness
3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the cyclopropylmethylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-2-8(1)5-9-6-10-3-4-11(7-9)12-10;/h5,8,10-12H,1-4,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVRDMGCEONITB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=C2CC3CCC(C2)N3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.